2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile
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Overview
Description
2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.213. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile, as part of aromatic epoxy monomers, has been studied for its adsorption and anticorrosive behavior on carbon steel in acidic solutions. The corrosion inhibition effectiveness of these monomers has been explored through computational and experimental studies, revealing that they act as reasonably good corrosion inhibitors for carbon steel in 1 M HCl medium. The effectiveness of these inhibitors follows a specific sequence based on their structural variations, demonstrating the influence of molecular design on their corrosion inhibition capabilities. The adsorption of these monomers on the metallic surface obeys the Langmuir isotherm model, indicating a strong and efficient interaction that leads to corrosion protection. This application is significant in industries where metal components are exposed to corrosive environments, providing a method to prolong the lifespan and maintain the integrity of these components (Dagdag et al., 2019).
Mechanism of Action
Target of Action
It’s known that this compound is used in the preparation of self-curable, highly flexible epoxy compounds .
Mode of Action
The 2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile exhibits a self-curing characteristic in the presence of 0.5 wt% 4-dimethylaminopyridine . The self-curing mechanism involves a reaction of active ester (Ar–O–C ( O)–) and epoxide moieties .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s known that the compound is involved in the formation of self-curable epoxy compounds .
Result of Action
The molecular and cellular effects of This compound It’s known that the compound contributes to the formation of self-curable, highly flexible epoxy compounds .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that the compound exhibits a self-curing characteristic in the presence of 05 wt% 4-dimethylaminopyridine .
Properties
IUPAC Name |
2-methoxy-5-(oxiran-2-ylmethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-13-11-3-2-9(4-8(11)5-12)14-6-10-7-15-10/h2-4,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCDBRHUAUSZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.